molecular formula C11H16ClN3O3S B2639778 {[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine CAS No. 672951-79-0

{[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine

Cat. No.: B2639778
CAS No.: 672951-79-0
M. Wt: 305.78
InChI Key: SYWCMLVEVBUMCM-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyimino group, and a sulfamoyl group attached to a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzaldehyde with methoxyamine to form the methoxyimino derivative. This intermediate is then reacted with a suitable sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of {[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interfere with cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzene-1-sulfonamide
  • 2-[(2E)-2-(4-Chlorophenyl)-2-(methoxyimino)ethyl]benzoic acid

Uniqueness

{[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-chloro-4-[(E)-C-[(dimethylsulfamoylamino)methyl]-N-methoxycarbonimidoyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3S/c1-15(2)19(16,17)13-8-11(14-18-3)9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWCMLVEVBUMCM-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC(=NOC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)NC/C(=N/OC)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.